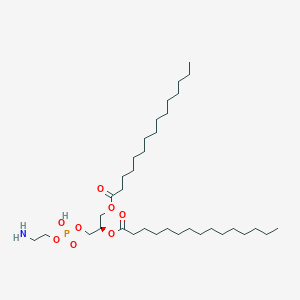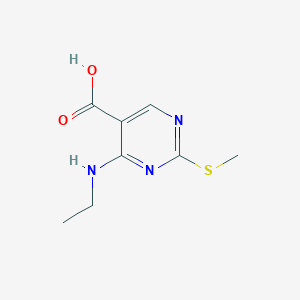
4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid
概要
説明
4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with ethylamino, methylthio, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the ethylamino and methylthio groups. The carboxylic acid group is usually introduced in the final step through oxidation reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions using ethylamine.
Introduction of Methylthio Group: The methylthio group can be introduced through thiolation reactions using methylthiolating agents.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethylamino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic properties.
Industry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylamino and methylthio groups play a crucial role in binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site, enhancing binding affinity.
類似化合物との比較
Similar Compounds
4-(methylthio)benzoic acid: Similar in having a methylthio group but differs in the core structure.
4-aminocoumarin derivatives: Similar in having an amino group but differs in the core structure and additional functional groups.
Uniqueness
4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid is unique due to its specific combination of functional groups and the pyrimidine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
4-(ethylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-3-9-6-5(7(12)13)4-10-8(11-6)14-2/h4H,3H2,1-2H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWUINCSWMKVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1C(=O)O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
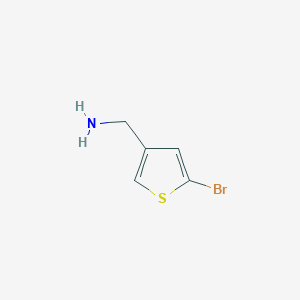
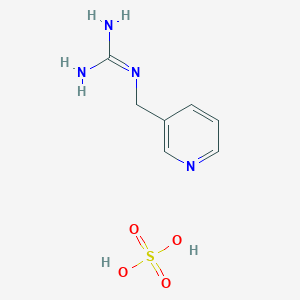


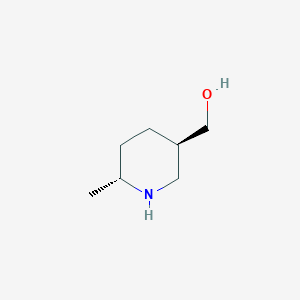
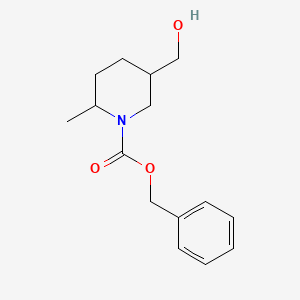
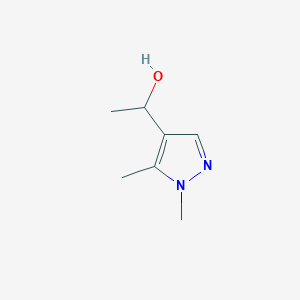
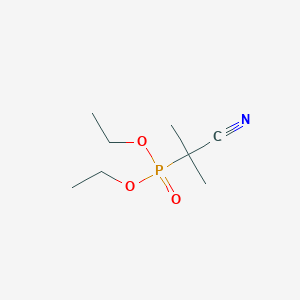
![(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B3080646.png)
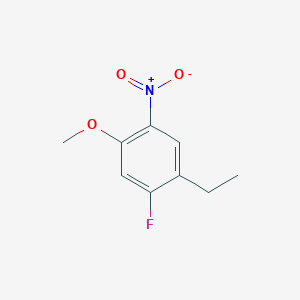
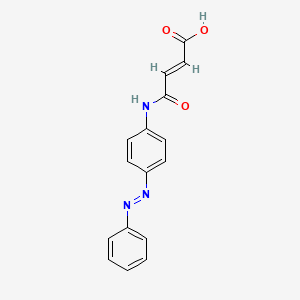
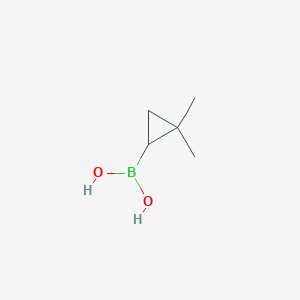
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B3080672.png)
